![molecular formula C21H24N6O2 B2960979 (4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 1170898-02-8](/img/structure/B2960979.png)
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a pyrazole ring, a pyrimidine ring, a piperazine ring, and a methoxyphenyl group. Pyrazole is a five-membered ring with two nitrogen atoms. It is known to impart biological activity and is present in various marketed drugs . Pyrimidine is a six-membered ring with two nitrogen atoms and is a fundamental structure in nucleic acids. Piperazine is a six-membered ring with two nitrogen atoms and is often used in the synthesis of pharmaceuticals. The methoxyphenyl group is a phenyl ring with a methoxy (OCH3) substituent.
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of multiple rings. The exact structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications
Anticonvulsant Agent
The compound has been reported as a promising new anticonvulsant drug candidate with a code name “Epimidin.” A new high-performance liquid chromatography (HPLC) method for the determination of related substances in Epimidin has been developed and validated, indicating its significant role in pharmaceutical analysis and drug development (Severina et al., 2021).
Antimicrobial and Anticancer Activities
Research has shown that novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives display significant antimicrobial and anticancer activities. Some of these compounds exhibited higher anticancer activity than the reference drug doxorubicin, highlighting their potential as therapeutic agents against cancer (Hafez et al., 2016).
Synthesis of Novel Compounds
Several studies have focused on the synthesis of novel compounds derived from the basic structure of this compound, exploring their potential as anti-inflammatory and analgesic agents. For instance, benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and showed significant cyclooxygenase-1/2 (COX-1/2) inhibitory activity, analgesic, and anti-inflammatory activities, suggesting their application in treating inflammation and pain (Abu‐Hashem et al., 2020).
Molecular Docking and Computational Studies
The compound and its derivatives have been subjects of molecular docking and computational studies to evaluate their binding affinities and interactions with various biological targets. These studies provide insights into the mechanisms of action and potential therapeutic applications of these compounds in treating diseases like cancer and microbial infections (Fahim et al., 2021).
Future Directions
properties
IUPAC Name |
[4-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-15-12-16(2)27(24-15)20-13-19(22-14-23-20)25-8-10-26(11-9-25)21(28)17-4-6-18(29-3)7-5-17/h4-7,12-14H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCPSOISXYBNOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(4-methoxyphenyl)methanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.